5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-6-7-15(22-11)23(20,21)17-12-4-2-3-5-13(12)18-9-8-16-14(19)10-18/h2-7,17H,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVNFPYPDWCYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
5-Methylthiophene-2-sulfonyl chloride is typically prepared through chlorosulfonation of 2-methylthiophene. The reaction employs chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, yielding the sulfonyl chloride in 78–85% purity.
Reaction Conditions:
Preparation of 2-(3-Oxopiperazin-1-yl)aniline
This intermediate is synthesized via cyclocondensation of 2-aminophenylguanidine with glycolic acid under acidic conditions.
Procedure:
- Dissolve 2-aminophenylguanidine (1.0 eq) and glycolic acid (1.2 eq) in acetic acid.
- Reflux at 120°C for 6 hours.
- Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Yield: 62–68%
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.0 Hz, 1H), 3.92 (s, 2H), 3.48 (t, J = 5.2 Hz, 2H), 3.32 (t, J = 5.2 Hz, 2H).
Coupling Reaction: Sulfonamide Bond Formation
The final step involves reacting 5-methylthiophene-2-sulfonyl chloride with 2-(3-oxopiperazin-1-yl)aniline in the presence of a base.
Optimized Protocol:
- Dissolve 2-(3-oxopiperazin-1-yl)aniline (1.0 eq) in anhydrous DCM.
- Add triethylamine (2.5 eq) as a base.
- Slowly add 5-methylthiophene-2-sulfonyl chloride (1.1 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization (ethanol/water).
Yield: 70–75%
Purity (HPLC): >98%
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) improve sulfonyl chloride reactivity, while DCM minimizes side reactions.
Temperature Control
Maintaining 0°C during sulfonyl chloride addition prevents exothermic decomposition.
Spectroscopic Characterization
¹H NMR Analysis
Mass Spectrometry
Applications and Derivatives
Modifications at the piperazine ring (e.g., fluorination) enhance anticancer activity, as seen in patent WO2020148619A1. The sulfonamide group’s electron-withdrawing properties improve binding to kinase targets.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Core Modifications
- 5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide Structure: Retains the 5-methylthiophene-2-sulfonamide core but substitutes the phenyl-3-oxopiperazine group with a tetrahydrofuran (THF)-derived methyl group. However, the ether oxygen in THF may still engage in hydrogen bonding, albeit less effectively than the ketone and amine groups in 3-oxopiperazine .
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide
- Structure : Features a chloro substituent on the thiophene ring and a sulfamoylphenyl-ethyl group instead of the phenyl-3-oxopiperazine.
- Implications : The electron-withdrawing chlorine may increase electrophilicity of the thiophene ring, altering reactivity. The sulfamoyl group introduces additional hydrogen-bonding capacity, which could enhance target affinity but may also increase molecular weight and logP .
Functional Group Analysis
*Estimated based on formula (C₁₅H₁₈N₃O₃S₂).
†Predicted using computational tools (e.g., ChemAxon).
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The 3-oxopiperazine group in the target compound likely improves aqueous solubility compared to the THF analog due to increased polarity and hydrogen-bonding capacity. However, the sulfamoylphenyl-ethyl group in the chloro derivative may offset solubility gains via hydrophobic interactions .
- Metabolic Stability : Piperazine derivatives are often resistant to oxidative metabolism, whereas THF-containing compounds may undergo ring-opening reactions. The target compound’s 3-oxopiperazine moiety could thus offer superior metabolic stability .
Research Findings and Hypotheses
While specific biological data for 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide are unavailable in the provided evidence, insights can be extrapolated from analogs:
Enzyme Inhibition: Thiophene sulfonamides are known carbonic anhydrase inhibitors. The 3-oxopiperazine group may confer selectivity for isoforms overexpressed in tumors (e.g., CA IX/XII) .
Antimicrobial Activity : Chloro-substituted thiophenes (e.g., the 5-chloro analog) often exhibit enhanced antimicrobial potency, suggesting the target compound’s methyl group may trade potency for reduced cytotoxicity .
Biological Activity
5-Methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.4 g/mol. The structure features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃S₂ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1324319-53-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The compound demonstrated selective action against Gram-positive bacteria such as Micrococcus luteus and showed antifungal efficacy against Candida species.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not reported |
| Candida species | Not reported |
The mechanism by which this compound exerts its antimicrobial effects involves interaction with key bacterial enzymes. Molecular docking studies indicated strong binding affinity to DNA gyrase, crucial for bacterial DNA replication . The compound forms multiple hydrogen bonds within the active site of DNA gyrase, enhancing its inhibitory potential.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of thiophene compounds, including this compound. Results indicated that this compound exhibited one of the highest activities against tested pathogens, suggesting its potential as a lead compound for further development .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3. The results showed that the compound had moderate cytotoxicity, indicating a favorable therapeutic index for further investigations into its anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
